Cas no 853909-86-1 (BENZENEACETONITRILE, 4-[(3-AMINO-6-BROMO-4-QUINOLINYL)AMINO]-)
853909-86-1 structure
Product Name:BENZENEACETONITRILE, 4-[(3-AMINO-6-BROMO-4-QUINOLINYL)AMINO]-
CAS-nummer:853909-86-1
MF:C17H13BrN4
MW:353.215922117233
CID:3371151
PubChem ID:69157565
Update Time:2025-04-21
BENZENEACETONITRILE, 4-[(3-AMINO-6-BROMO-4-QUINOLINYL)AMINO]- Chemische en fysische eigenschappen
Naam en identificatie
-
- BENZENEACETONITRILE, 4-[(3-AMINO-6-BROMO-4-QUINOLINYL)AMINO]-
- [4-(3-amino-6-bromo-quinoline-4-ylamino)-phenyl]-acetonitrile
- 2-{4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl}acetonitrile
- SCHEMBL4714226
- CLPFXLNDBZSJHC-UHFFFAOYSA-N
- 853909-86-1
- SS-5364
-
- Inchi: 1S/C17H13BrN4/c18-12-3-6-16-14(9-12)17(15(20)10-21-16)22-13-4-1-11(2-5-13)7-8-19/h1-6,9-10H,7,20H2,(H,21,22)
- InChI-sleutel: CLPFXLNDBZSJHC-UHFFFAOYSA-N
- LACHT: BrC1C=CC2C(C=1)=C(C(=CN=2)N)NC1C=CC(CC#N)=CC=1
Berekende eigenschappen
- Exacte massa: 352.03236Da
- Monoisotopische massa: 352.03236Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 412
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 74.7Ų
BENZENEACETONITRILE, 4-[(3-AMINO-6-BROMO-4-QUINOLINYL)AMINO]- Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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